molecular formula C6H12ClNO2 B2411672 3-Aminohex-5-enoic acid hydrochloride CAS No. 1335042-10-8; 270263-02-0; 82448-92-8

3-Aminohex-5-enoic acid hydrochloride

Cat. No.: B2411672
CAS No.: 1335042-10-8; 270263-02-0; 82448-92-8
M. Wt: 165.62
InChI Key: JFPGGODHJJCONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminohex-5-enoic acid hydrochloride: is an organic compound with the molecular formula C6H12ClNO2. It is a derivative of 3-amino-5-hexenoic acid, where the amino group is protonated and paired with a chloride ion. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

Medicine:

Industry:

Mechanism of Action

Mechanism of Action: 3-Aminohex-5-enoic acid hydrochloride exerts its effects by interacting with specific molecular targets and pathways. One of the primary mechanisms involves the inhibition of gamma-aminobutyric acid transaminase (GABA-T), an enzyme responsible for the catabolism of gamma-aminobutyric acid (GABA) in the brain. This inhibition leads to increased levels of GABA, which is an inhibitory neurotransmitter, thereby exerting anticonvulsant effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

3-aminohex-5-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPGGODHJJCONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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